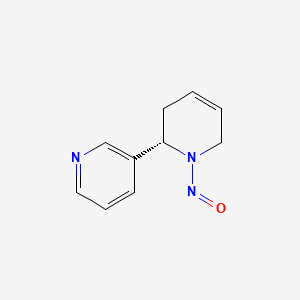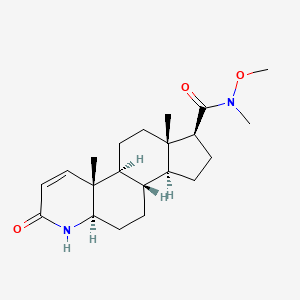
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate: is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a triene system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Triene System: This involves dehydrogenation reactions to introduce double bonds at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Wissenschaftliche Forschungsanwendungen
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression and cellular responses.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Signal Transduction: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3β,5α,9α,22E,24R)-Ergosta-7,22-dien-6-one
- (3β,5α,6β,22E,24ξ)-Ergosta-7,22-diene-3,5,6-triol
- (3β,5α,22E)-Ergosta-7,22-dien-3-yl pentadecanoate
Uniqueness
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate is unique due to its specific triene system and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
69425-77-0 |
|---|---|
Molekularformel |
C30H46O4 |
Molekulargewicht |
470.694 |
IUPAC-Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H46O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8-9,12,17,19,22,24-26,32-33H,10-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChI-Schlüssel |
HJJUINMDVUZOPE-VKXPXGBTSA-N |
SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Synonyme |
(3β,22E,24ξ)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
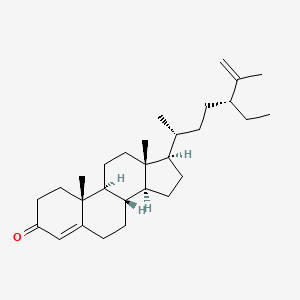
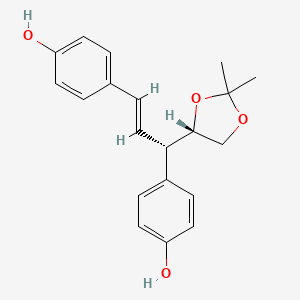
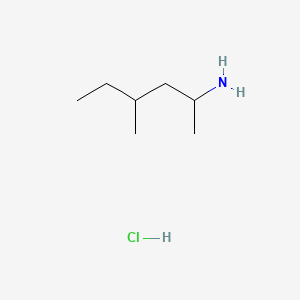
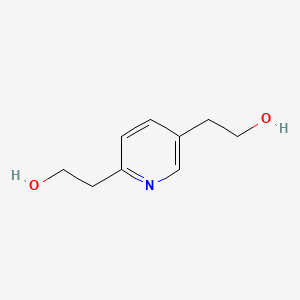
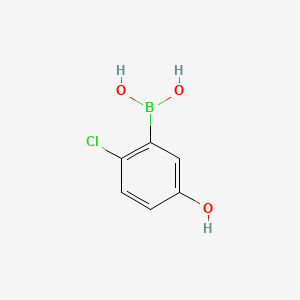
![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
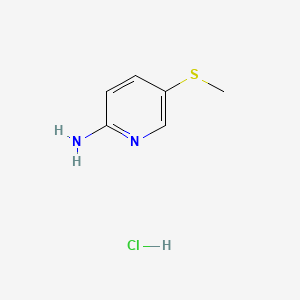
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
![1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt](/img/structure/B566115.png)
